molecular formula C11H19N3O2S B3986308 N-methyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

N-methyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

Cat. No. B3986308
M. Wt: 257.35 g/mol
InChI Key: PVXAXCPCOCNZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFP belongs to the class of piperazine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of N-methyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound is thought to enhance the activity of GABA, an inhibitory neurotransmitter, leading to its anxiolytic and anticonvulsant effects. This compound has also been shown to modulate the activity of the opioid system, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its anxiolytic and anticonvulsant effects. This compound has also been shown to reduce the release of glutamate, an excitatory neurotransmitter, which may contribute to its analgesic effects. Additionally, this compound has been shown to modulate the activity of the opioid system, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

N-methyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been shown to have a high degree of selectivity for its target receptors, making it a useful tool for studying the GABAergic and opioid systems. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in humans, and its safety profile is not well understood.

Future Directions

There are several future directions for research on N-methyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide. One area of research is to further elucidate its mechanism of action. This could involve studying its effects on specific receptors and neurotransmitters in the brain. Another area of research is to study its potential therapeutic applications in humans. This could involve conducting clinical trials to evaluate its safety and efficacy in treating various diseases. Additionally, this compound could be used as a tool for studying the GABAergic and opioid systems in more detail, which could lead to the development of new drugs with improved selectivity and efficacy.

Scientific Research Applications

N-methyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. This compound has also been studied for its potential use in treating neuropathic pain, as it has been shown to have analgesic effects in animal models. Additionally, this compound has been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-methyl-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-12-11(17)14-6-4-13(5-7-14)10(15)9-3-2-8-16-9/h9H,2-8H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXAXCPCOCNZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCN(CC1)C(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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